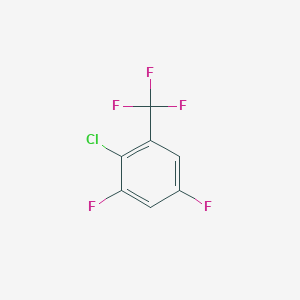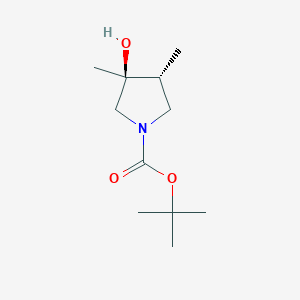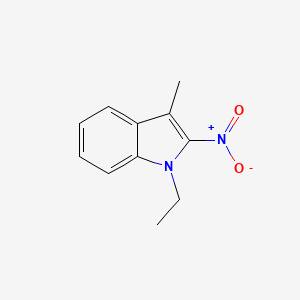
2-((R)-1-(((R)-1-Phenylethyl)amino)ethyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenol group, an amino group, and a phenylethyl group, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride typically involves multiple steps, starting with the preparation of the phenylethylamine derivative. The key steps include:
Formation of the Phenylethylamine Derivative: This involves the reaction of phenylethylamine with an appropriate aldehyde or ketone to form an imine intermediate.
Reduction of the Imine Intermediate: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Coupling with Phenol: The amine is then coupled with a phenol derivative under acidic conditions to form the final product, 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, along with appropriate catalysts.
Major Products Formed
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitrated, halogenated, or sulfonated phenol derivatives.
Aplicaciones Científicas De Investigación
2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The amino group can form hydrogen bonds or ionic interactions with target molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol
- 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol acetate
- 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol sulfate
Uniqueness
2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Propiedades
Número CAS |
702684-33-1 |
|---|---|
Fórmula molecular |
C16H20ClNO |
Peso molecular |
277.79 g/mol |
Nombre IUPAC |
2-[(1R)-1-[[(1R)-1-phenylethyl]amino]ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-12(14-8-4-3-5-9-14)17-13(2)15-10-6-7-11-16(15)18;/h3-13,17-18H,1-2H3;1H/t12-,13-;/m1./s1 |
Clave InChI |
HVKCYZJQPVZHNR-OJERSXHUSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC=C2O.Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)

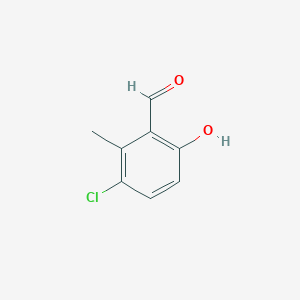

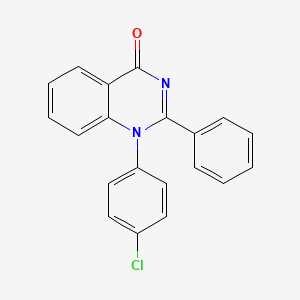
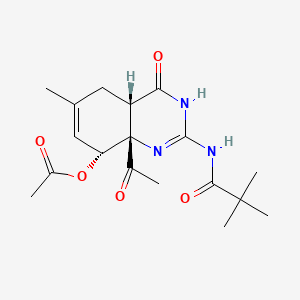
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
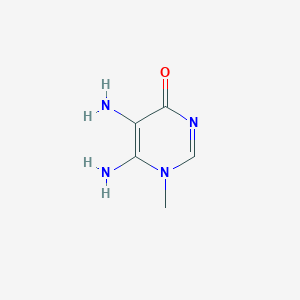
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

